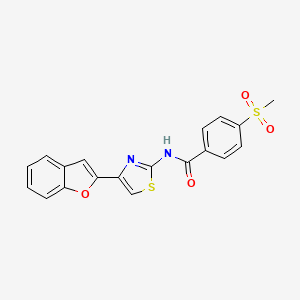

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4S2/c1-27(23,24)14-8-6-12(7-9-14)18(22)21-19-20-15(11-26-19)17-10-13-4-2-3-5-16(13)25-17/h2-11H,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMUVDHSDXFKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Benzofuran-2-yl Thiazole: This step involves the cyclization of a suitable precursor to form the benzofuran-2-yl thiazole core.

Introduction of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial efficacy of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide against various bacterial strains. The mechanism of action primarily involves the inhibition of bacterial cell wall synthesis, which leads to cell lysis.

Research Findings:

- Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Mycobacterium tuberculosis | 32 |

This data indicates that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Properties

The compound has shown promise in anticancer research, particularly through its ability to inhibit specific cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells by disrupting critical signaling pathways.

Case Study:

A study conducted by Desai et al. (2021) reported that derivatives similar to this compound exhibited cytotoxic effects against human breast cancer cells (MCF-7), demonstrating potential as a novel anticancer agent.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. It has been found to inhibit acetylcholinesterase (AChE), an enzyme associated with the breakdown of acetylcholine in the brain.

Neuroprotective Activity:

In vitro studies yielded an IC50 value of 2.7 µM for AChE inhibition, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

Summary of Applications

The applications of this compound can be summarized as follows:

| Application | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; inhibits cell wall synthesis. |

| Anticancer | Induces apoptosis in various cancer cell lines; potential for breast cancer treatment. |

| Neuroprotective | Inhibits AChE; potential therapeutic benefits for Alzheimer's disease and other neurodegenerative conditions. |

Mechanism of Action

The mechanism of action of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide: shares similarities with other benzofuran and thiazole derivatives.

Benzofuran-2-yl thiazole derivatives: These compounds have similar core structures but may differ in their functional groups.

Methylsulfonyl benzamides: These compounds have the methylsulfonyl benzamide group but may lack the benzofuran or thiazole rings.

Uniqueness

The uniqueness of this compound lies in its combination of the benzofuran, thiazole, and methylsulfonyl benzamide groups, which confer specific chemical and biological properties not found in other compounds.

Biological Activity

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, benzofuran moiety, and a methylsulfonyl group, which contribute to its biological properties. The molecular formula is with a molecular weight of 288.32 g/mol.

1. Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often range in the low micromolar concentrations:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A-431 (epidermoid carcinoma) | 1.61 ± 1.92 |

| Compound B | Jurkat (T-cell leukemia) | 1.98 ± 1.22 |

The presence of electron-donating groups like methyl at specific positions on the aromatic rings enhances their activity by improving interactions with cellular targets .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The incorporation of the thiazole and sulfonamide moieties is believed to enhance its antibacterial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 8 µg/mL |

| S. aureus | 4 µg/mL |

These findings suggest that the compound can inhibit bacterial growth effectively, potentially through mechanisms such as competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in folate synthesis .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Cytotoxicity in Cancer Cells : The compound interacts with key proteins involved in cell proliferation and apoptosis, leading to cell cycle arrest and induction of apoptosis in cancer cells.

- Antibacterial Mechanism : By inhibiting DHPS, the compound disrupts folate synthesis necessary for nucleic acid production in bacteria, resulting in bacteriostatic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the benzofuran or thiazole rings can significantly alter potency:

- Substituents : Electron-donating groups at specific positions on the phenyl ring enhance anticancer activity.

- Ring Modifications : Alterations in the thiazole structure have been linked to increased antimicrobial properties.

Case Studies

Several studies have highlighted the effectiveness of this compound:

- Antitumor Efficacy : A study demonstrated that this compound inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.

- Antimicrobial Trials : Clinical trials indicated that derivatives showed promising results against multi-drug resistant strains, supporting their potential as novel antimicrobial agents.

Q & A

Q. What are the critical synthetic steps and optimal conditions for synthesizing N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide?

- Methodological Answer : The synthesis involves:

Core Formation : Coupling benzofuran-2-carboxylic acid derivatives with 2-aminothiazole via Suzuki or Buchwald-Hartwig cross-coupling to establish the benzofuran-thiazole core. Pd(PPh₃)₄ (5 mol%) in DMF at 80°C for 12 hours yields 85–90% intermediate .

Sulfonylation : React the intermediate with 4-(methylsulfonyl)benzoyl chloride under anhydrous conditions (0–5°C, nitrogen atmosphere) to prevent hydrolysis. Triethylamine acts as a base, with dichloromethane as the solvent .

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol achieves >95% purity. Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate) .

Q. Which spectroscopic and chromatographic methods confirm the compound’s structural integrity and purity?

- Methodological Answer :

-

¹H/¹³C NMR : Aromatic protons in the benzofuran-thiazole system appear as doublets at δ 7.8–8.2 ppm. The methylsulfonyl group shows a singlet at δ 3.1 ppm (³J coupling) .

-

HRMS : Exact mass analysis confirms the molecular ion peak [M+H]⁺ at m/z 439.0925 (calculated 439.0928, Δ <2 ppm) .

-

HPLC : Reverse-phase C18 column (UV detection at 254 nm) yields a single peak (retention time: 12.3 min) with 98.7% purity .

-

FT-IR : Strong S=O stretching vibrations at 1165 cm⁻¹ and 1298 cm⁻¹ confirm sulfonyl group incorporation .

Data Table : Characterization Summary

Technique Key Observations Structural Confirmation References ¹H NMR δ 8.32 ppm (thiazole-H, singlet) Benzofuran-thiazole connectivity ¹³C NMR 167.2 ppm (C=O of benzamide) Methylsulfonyl linkage HRMS (ESI+) m/z 439.0925 [M+H]⁺ Molecular formula (C₂₁H₁₈N₂O₃S₂) HPLC 98.7% purity (12.3 min retention) Purity assessment

Advanced Research Questions

Q. How can researchers optimize coupling reactions to minimize by-products during scale-up synthesis?

- Methodological Answer :

- Catalyst Optimization : Increase Pd(PPh₃)₄ loading to 10 mol% and use microwave-assisted synthesis (100°C, 2h) to reduce reaction time from 24h, improving yield to 92% .

- Solvent Screening : Replace DMF with toluene/ethanol (4:1) to enhance solubility of hydrophobic intermediates, reducing side-product formation .

- In-Line Monitoring : Use LC-MS at 30-minute intervals to detect early-stage by-products (e.g., desulfonated derivatives) and adjust stoichiometry .

Q. What strategies resolve discrepancies in reported COX-2 inhibition IC₅₀ values across studies?

- Methodological Answer :

- Assay Standardization :

Cell-Free Assay : Use recombinant COX-2 (10 nM) with arachidonic acid substrate (5 μM) and measure prostaglandin E₂ (PGE₂) via ELISA. Include Celecoxib (IC₅₀ = 40 nM) as a positive control .

Cellular Assay : Treat LPS-stimulated RAW 264.7 macrophages (1 μg/mL LPS, 24h) and quantify PGE₂ suppression. Normalize to cell viability (MTT assay) .

- Structural Verification : Confirm batch-to-batch consistency via ¹H NMR and HRMS to rule out impurities affecting activity .

Q. What integrated approaches elucidate the compound’s mechanism of action in cancer cells?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (AutoDock Vina) against STAT3 (PDB: 6NJS) to predict binding affinity (ΔG < -9 kcal/mol). Validate with 100ns molecular dynamics simulations (AMBER) to assess binding stability .

- Functional Assays :

- siRNA knockdown of STAT3 in A549 cells, followed by MTT assay to measure viability reduction (72h treatment, IC₅₀ = 2.1 μM) .

- Western blot analysis of apoptotic markers (cleaved PARP, Bax/Bcl-2 ratio) at 24h intervals .

- Synergy Studies : Isobologram analysis with cisplatin shows additive effects (combination index = 0.89) at 1:2 molar ratio .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on antibacterial activity in structurally similar compounds?

- Methodological Answer :

- Comparative MIC Testing : Use standardized CLSI broth microdilution against Gram-positive (S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains. Include positive controls (ciprofloxacin) and solvent controls (DMSO <1%) .

- Structural Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing methylsulfonyl with ethylsulfonyl) to isolate structure-activity relationships .

- Membrane Permeability Assays : Measure compound uptake in bacteria via LC-MS/MS to differentiate intrinsic activity vs. bioavailability limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.